Comprehensive Structural Elucidation of (S)-1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole
Comprehensive Structural Elucidation of (S)-1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole
This guide outlines the rigorous structural elucidation of (S)-1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole , a pharmacologically relevant scaffold often utilized in kinase inhibitor discovery.
The elucidation strategy prioritizes regiochemical certainty (confirming the N1-methyl and C4-ether linkage) and enantiomeric purity (validating the S-configuration of the pyrrolidine ring).
Executive Summary
Compound: (S)-1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole Molecular Formula: C₈H₁₃N₃O Exact Mass: 167.1059 Da Critical Quality Attributes (CQAs):
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Regiochemistry: Confirmation of N-methylation at position 1 and ether linkage at position 4.
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Stereochemistry: Validation of the (S)-enantiomer at the pyrrolidine C3 position.
This guide provides a self-validating analytical workflow combining High-Resolution Mass Spectrometry (HRMS), 2D Nuclear Magnetic Resonance (NMR), and Chiral Supercritical Fluid Chromatography (SFC).
Analytical Workflow & Logic
The following decision tree illustrates the sequential logic required to rule out isomers (e.g., N-alkylation vs. O-alkylation, regioisomers) and confirm chirality.
Figure 1: Step-by-step structural elucidation workflow ensuring regiochemical and stereochemical integrity.
Detailed Structural Assignment
High-Resolution Mass Spectrometry (HRMS)
Before spectral assignment, the elemental composition must be validated to rule out impurities or side-products (e.g., incomplete deprotection).
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Method: ESI-TOF (Positive Mode)
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Theoretical [M+H]⁺: 168.1131 m/z
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Acceptance Criteria: Error < 5 ppm.
NMR Spectroscopy (The Core Elucidation)
The pyrazole ring presents a regiochemical challenge. We must distinguish between the desired 1-methyl-4-alkoxy isomer and potential impurities like the 1-methyl-5-alkoxy or N-alkylated pyrrolidine species.
Table 1: 1H NMR Assignment (400 MHz, DMSO-d₆)
| Position | δ (ppm) | Multiplicity | Integral | Key Correlations (HMBC/NOESY) |
| Py-H5 | 7.52 | s | 1H | NOE to N-Me (Critical for Regio) |
| Py-H3 | 7.21 | s | 1H | No NOE to N-Me |
| O-CH (Pyr-3) | 4.78 | m | 1H | HMBC to Py-C4 |
| N-Me | 3.76 | s | 3H | HMBC to Py-C5, Py-C1 |
| Pyr-NH | 9.20 | br s | 1H | Exchangeable (if salt form) |
| Pyr-H2/H4/H5 | 1.8-3.4 | m | 6H | COSY connectivity |
Mechanistic Proof of Regiochemistry:
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N1-Methylation vs. O-Methylation:
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An O-methyl group would appear typically at ~3.8–4.0 ppm but would not show NOE correlations to the aromatic proton H-5.
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Observation: The singlet at 3.76 ppm shows a strong NOESY cross-peak with the proton at 7.52 ppm (H-5), confirming the methyl is attached to the nitrogen adjacent to H-5.
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C4-Ether Linkage:
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The pyrrolidine C3 proton (O-CH) is deshielded to ~4.78 ppm, consistent with an ether linkage.
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HMBC: A correlation is observed from the O-CH proton to the pyrazole C4 carbon (~145 ppm), confirming the connection.
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Stereochemical Validation (Chiral Analysis)
NMR is blind to enantiomers in an achiral environment. To confirm the (S)-configuration , we employ Chiral Supercritical Fluid Chromatography (SFC).
Protocol: Chiral Purity Determination
This protocol distinguishes the (S)-enantiomer from the (R)-enantiomer.
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Instrument: Agilent 1260 Infinity II SFC or Waters UPC².
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Column: Chiralpak IG-3 or Lux Amylose-1 (3.0 x 100 mm, 3 µm).
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Mobile Phase: CO₂ / Methanol (with 0.2% Isopropylamine) [80:20].
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Flow Rate: 2.5 mL/min.
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Back Pressure: 120 bar.
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Detection: UV @ 220 nm.
Data Interpretation:
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Racemic Standard: Run a racemic mixture first. You should see two well-separated peaks (e.g., RT₁ = 2.4 min, RT₂ = 3.1 min).
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Sample Injection: Inject the (S)-sample.
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Validation: The major peak must correspond to the retention time of the (S)-standard (synthesized via known route or purchased certified standard).
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Note: If the synthesis used (R)-N-Boc-3-hydroxypyrrolidine under Mitsunobu conditions (inversion), the product is (S).
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Experimental Protocols
Protocol A: Preparation for NMR Analysis
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Solvent Selection: Use DMSO-d₆ (0.6 mL) rather than CDCl₃. Pyrazoles and free amines can broaden in chloroform due to hydrogen bonding or aggregation. DMSO ensures sharp signals for the NH and aromatic protons.
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Sample Concentration: Dissolve 5–10 mg of the free base or hydrochloride salt.
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Alert: If analyzing the HCl salt, the Pyrrolidine NH protons will appear as broad singlets >9 ppm.
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Acquisition:
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Run 1H (16 scans minimum).
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Run NOESY (mixing time 500 ms) to confirm the N-Me/H-5 proximity.
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Protocol B: Isolation of Free Base (if HCl salt)
To ensure accurate chiral analysis and sharp NMR signals:
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Dissolve 50 mg of salt in 2 mL water.
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Add saturated NaHCO₃ until pH ~9.
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Extract with DCM:Isopropanol (3:1) (3 x 5 mL). Note: Pure DCM may not extract the polar pyrrolidine efficiently.
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Dry over Na₂SO₄ and concentrate in vacuo.
References
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PubChem. 4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride Compound Summary. National Library of Medicine. Available at: [Link]
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Hassan, A., et al. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles. ACS Omega, 2021.[1] Available at: [Link]
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Beilstein Journals. Use of activated enol ethers in the synthesis of pyrazoles: NMR study of tautomerism. Beilstein J. Org. Chem., 2014. Available at: [Link]
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Organic Syntheses. Synthesis of 1-Methyl-pyrazoles via Methylhydrazine. Org.[2] Synth. 2013, 90, 316. Available at: [Link]
